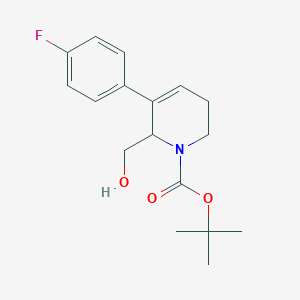

tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Description

Properties

Molecular Formula |

C17H22FNO3 |

|---|---|

Molecular Weight |

307.36 g/mol |

IUPAC Name |

tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-14(15(19)11-20)12-6-8-13(18)9-7-12/h5-9,15,20H,4,10-11H2,1-3H3 |

InChI Key |

SQCQLTJCYUGLOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1CO)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction

This method involves the reaction of a Grignard reagent with a formyl derivative.

- Reagents: (4-fluorophenyl)magnesium bromide and tert-butyl 4-formylpiperidine-1-carboxylate.

- Solvent: Diethyl ether.

- Temperature: $$ 0^\circ C $$ to room temperature.

- Inert Atmosphere: Nitrogen.

- A solution of (4-fluorophenyl)magnesium bromide in diethyl ether is prepared.

- Dropwise addition of tert-butyl 4-formylpiperidine-1-carboxylate in ether at $$ 0^\circ C $$.

- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

- The reaction is quenched with saturated ammonium chloride solution and extracted with ether and ethyl acetate.

- The organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification is performed using column chromatography with an ethyl acetate-heptane gradient.

Yield: 82%.

Potassium tert-Butoxide Catalyzed Reaction

This method uses potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO).

- Reagents: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 5-chloro-2,4-difluorobenzoate.

- Solvent: DMSO.

- Temperature: Room temperature ($$ \sim20^\circ C $$).

- Reaction Time: 1 hour.

- Potassium tert-butoxide is added to a solution of the starting materials in DMSO under an inert atmosphere.

- The mixture is stirred for an hour at room temperature.

- The reaction mixture is diluted with water and extracted with ethyl acetate multiple times.

- The organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification is achieved through silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Yield: Approximately 60%.

Mitsunobu Reaction

The Mitsunobu reaction enables the synthesis of derivatives via coupling reactions.

- Reagents: Di-isopropyl azodicarboxylate (DIAD), triphenylphosphine, and tert-butyl 4-hydroxymethylpiperidine-1-carboxylate.

- Solvent: Tetrahydrofuran (THF).

- Temperature: $$ 0^\circ C $$ to room temperature.

- A solution of the starting materials in THF is cooled to $$ 0^\circ C $$.

- DIAD in toluene is added dropwise while stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically up to 24 hours).

- Concentration under reduced pressure followed by silica gel chromatography yields the product.

Yield: Variable depending on specific substrates but can reach up to 74%.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Grignard Reaction | (4-fluorophenyl)magnesium bromide | Diethyl ether | $$0^\circ C$$ to RT | 82 |

| Potassium tert-butoxide | Potassium tert-butoxide, DMSO | DMSO | Room temperature | ~60 |

| Mitsunobu Reaction | DIAD, triphenylphosphine | THF | $$0^\circ C$$ to RT | Up to 74% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridine ring results in a piperidine derivative .

Scientific Research Applications

Medicinal Applications

1. Pharmacological Activity

Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential as a therapeutic agent. Studies indicate that it may exhibit activity against certain cancers and neurodegenerative diseases due to its ability to modulate specific biological pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

2. Neurological Research

Research has suggested that this compound may also have neuroprotective properties. In vitro studies showed that it could reduce oxidative stress in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease.

Material Science Applications

1. Polymer Chemistry

this compound is used as a building block in the synthesis of advanced polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends

A recent investigation explored the use of this compound in creating polymer blends with improved tensile strength and flexibility. The results indicated that incorporating this compound into polycarbonate matrices significantly enhanced their performance under stress.

| Polymer Blend | Tensile Strength (MPa) | Flexibility (%) |

|---|---|---|

| Pure Polycarbonate | 60 | 5 |

| With Tert-butyl Additive | 85 | 15 |

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Key Observations :

tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Ring Formation: Cyclization of amino alcohols or ketoesters to construct the dihydropyridine core.

Fluorophenyl Introduction : Likely via Suzuki-Miyaura coupling using 4-fluorophenylboronic acid, a method cited in related patents ().

Hydroxymethylation : Achieved through reduction of a carbonyl group or hydroxymethyl transfer reagents .

Comparison with Other Compounds

- : A related tert-butyl-protected pyrrolidine derivative was synthesized via Mitsunobu reaction, suggesting similar hydroxyl-protection strategies for stability .

- : Incorporation of indazolyl-pyrrolopyrimidinyl groups requires multi-step heterocyclic annulation, contrasting with the simpler fluorophenyl substitution here.

Physicochemical and Stability Properties

Pharmacological and Application Profiles

- Kinase Inhibition : Fluorophenyl and dihydropyridine motifs are common in kinase inhibitors (e.g., JAK/STAT inhibitors), though specific activity data for this compound is unavailable .

- Prodrug Potential: The hydroxymethyl group may serve as a prodrug handle for esterification or phosphorylation, a feature shared with ’s carboxamide derivatives .

Biological Activity

Tert-butyl 5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate (referred to as compound TB-FP) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TB-FP is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a fluorophenyl moiety attached to a dihydropyridine core. Its molecular formula is , with a molecular weight of 303.34 g/mol. The structural representation is as follows:

The biological activity of TB-FP is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key physiological processes. Notable mechanisms include:

- Inhibition of Enzymatic Activity : TB-FP has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, its interaction with monoacylglycerol lipase (MAGL) has been documented, where it acts as a competitive inhibitor with an IC50 value of approximately 0.84 µM .

- Antiproliferative Effects : In vitro studies have demonstrated that TB-FP exhibits antiproliferative activity against various cancer cell lines. For example, it showed significant inhibition of cell viability in ovarian cancer cells (OVCAR-3) with an IC50 value of 31.5 µM .

Pharmacological Effects

TB-FP's pharmacological profile suggests several potential therapeutic applications:

- Anti-Cancer Activity : The compound's ability to inhibit cancer cell proliferation indicates its potential as an anti-cancer agent. Further studies are needed to elucidate its efficacy across different cancer types.

- Neuroprotective Effects : Preliminary research suggests that compounds similar to TB-FP may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .

- Cardiovascular Benefits : Dihydropyridine derivatives are often explored for their vasodilatory effects; thus, TB-FP may possess similar properties that could be beneficial in treating hypertension or other cardiovascular conditions .

Study 1: MAGL Inhibition

A study highlighted the structure-activity relationship (SAR) of TB-FP analogs, focusing on their ability to inhibit MAGL. The presence of the hydroxymethyl group was crucial for enhancing binding affinity and selectivity towards MAGL compared to other enzymes in the endocannabinoid system .

Study 2: Antiproliferative Activity

In another investigation, TB-FP was tested against several cancer cell lines, including breast and colorectal cancers. The compound demonstrated varying degrees of cytotoxicity, with the most potent effects observed in cells overexpressing MAGL .

| Cell Line | IC50 (µM) |

|---|---|

| OVCAR-3 | 31.5 |

| COV318 | 43.9 |

| MCF7 | 25.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.